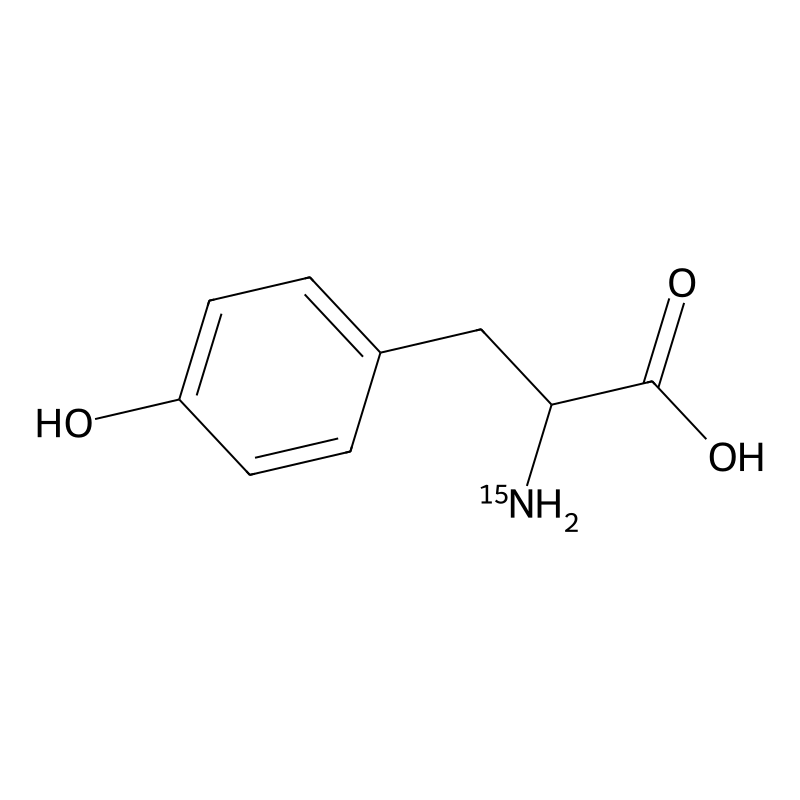

DL-Tyrosine-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DL-Tyrosine-15N is a stable isotope-labeled form of the amino acid tyrosine, which is an aromatic non-essential amino acid. Its molecular formula is C₉H₁₁N₁₅O₃, and it contains a nitrogen isotope, specifically , that is used in various biochemical and medical research applications. Tyrosine plays a crucial role in the biosynthesis of neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as in the production of melanin and thyroid hormones .

As a precursor to several important neurotransmitters, DL-Tyrosine-15N exhibits notable biological activity. It is involved in the synthesis of catecholamines which are critical for various physiological functions including mood regulation, stress response, and cognitive function. Furthermore, its role in melanin production links it to skin pigmentation and protection against UV radiation .

DL-Tyrosine-15N can be synthesized through various methods:

- Chemical Synthesis: This involves the nitration of phenolic compounds or the reaction of -labeled ammonia with appropriate precursors.

- Biological Synthesis: Tyrosine can be produced biologically from phenylalanine through enzymatic conversion. The incorporation of can occur during this biosynthetic pathway by using -labeled substrates .

- Isotopic Labeling: Specific labeling techniques can introduce the nitrogen isotope into the tyrosine structure during synthesis.

DL-Tyrosine-15N has diverse applications in various fields:

- Biochemical Research: Used as a tracer in metabolic studies to investigate amino acid metabolism and neurotransmitter synthesis.

- Pharmaceutical Development: Assists in drug design and testing by providing insights into molecular interactions.

- Clinical Studies: Employed in NMR spectroscopy to study protein dynamics and interactions in biological systems .

Interaction studies involving DL-Tyrosine-15N focus on its role in enzyme activity and protein binding. For example, it has been shown to inhibit citrate synthase activity, which is crucial for metabolic pathways in cells . Furthermore, its incorporation into proteins allows researchers to investigate conformational changes and binding affinities using NMR techniques.

Several compounds share structural similarities with DL-Tyrosine-15N but differ in their functional groups or isotopic labeling. Here are some notable comparisons:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Non-labeled form of tyrosine | Commonly found in proteins; precursor for catecholamines |

| DL-Tyrosine | Racemic mixture of D- and L-forms | Used in dietary supplements; supports neurotransmitter production |

| L-Tyrosine-15N | Labeled form of L-Tyrosine | Specific for studies focusing on L-form interactions |

| Phenylalanine | Precursor to tyrosine | Essential amino acid; involved in protein synthesis |

| 3-Nitrotyrosine | Nitro derivative of tyrosine | Associated with oxidative stress markers |

DL-Tyrosine-15N is unique due to its stable isotope labeling, which allows for enhanced tracking in biochemical processes compared to its non-labeled counterparts. This feature makes it particularly valuable for research applications where precise quantification and monitoring are required .

Na¹⁵NO₂-Based Synthesis Optimization

The synthesis of DL-Tyrosine-¹⁵N using Na¹⁵NO₂ as the isotopic nitrogen source represents a significant advancement in the field of stable isotope-labeled amino acid production. This approach offers several advantages over traditional methods, including higher yields, improved chemical purity, and maintained isotopic abundance [1] [2].

The Na¹⁵NO₂-based synthesis pathway involves a multi-step process that begins with the formation of diethyl oximinomalonate-¹⁵N. This initial step is critical for introducing the ¹⁵N isotope into the molecular framework. The reaction involves Na¹⁵NO₂, diethyl malonate, toluene, and water in specific molar ratios (Na¹⁵NO₂:diethyl malonate = 0.1-20:1), with acetic acid added dropwise at controlled temperatures (0-10°C) [1]. The reaction mixture is then heated to 10-80°C and stirred for 3-15 hours to complete the formation of the oxime intermediate.

Optimization of this step is crucial for maximizing yield and isotopic incorporation. Research has shown that maintaining the Na¹⁵NO₂:diethyl malonate molar ratio between 0.5-10:1 and the acetic acid:Na¹⁵NO₂ molar ratio between 1-10:1 provides optimal results [1]. The volume ratio of toluene:diethyl malonate should be kept between 0.5-5:1, while the water:Na¹⁵NO₂ mass ratio works best at 0.01-1:1 [1].

The reaction mechanism involves the nitrosation of diethyl malonate by Na¹⁵NO₂ under acidic conditions, forming the oxime intermediate. This step is particularly sensitive to temperature and pH conditions, requiring careful control to prevent side reactions and maximize ¹⁵N incorporation [3].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Na¹⁵NO₂:diethyl malonate molar ratio | 0.5-10:1 | Higher ratios increase ¹⁵N incorporation but may reduce overall yield |

| Acetic acid:Na¹⁵NO₂ molar ratio | 1-10:1 | Controls reaction rate and selectivity |

| Reaction temperature | 10-80°C | Higher temperatures accelerate reaction but may reduce selectivity |

| Reaction time | 3-15 hours | Longer times increase conversion but may lead to side reactions |

Industrial-scale implementation of this synthesis requires careful consideration of reaction parameters to maintain high yields and isotopic purity. The use of continuous flow reactors has been explored to improve process efficiency and reduce reaction times [3].

Acid Catalysis in Ring-Substituted Malonate Intermediates

The second critical step in the synthesis of DL-Tyrosine-¹⁵N involves the conversion of diethyl oximinomalonate-¹⁵N to diethyl acetamidomalonate-¹⁵N through a reduction process. This transformation is facilitated by acid catalysis and represents a key step in establishing the amino acid backbone structure [1].

The reaction employs acetic acid, acetic anhydride, and a reducing agent (typically zinc, iron, magnesium, nickel, or nickel-aluminum alloy) in specific molar ratios. The optimal conditions involve acetic acid:oximinomalonate-¹⁵N:acetic anhydride:reducing agent in molar ratios of 1-10:1:1-10:1-5 [1]. The reaction proceeds at temperatures between 0-120°C for 1-20 hours, followed by filtration to remove solid byproducts.

The acid catalysis mechanism in this step is particularly important for the selective reduction of the oxime group to an amine while maintaining the integrity of other functional groups. The acetic anhydride serves to protect the newly formed amine through acetylation, preventing unwanted side reactions in subsequent steps [4] [5].

The next phase involves the introduction of the aromatic ring through alkylation of diethyl acetamidomalonate-¹⁵N with p-methoxybenzyl bromide. This reaction occurs under basic conditions at temperatures between -10 to 50°C for 1-4 hours [1]. The optimal molar ratio of p-methoxybenzyl bromide:acetamidomalonate-¹⁵N is between 1-15:1, with best results achieved at 1-8:1 [1].

The acid-catalyzed mechanism for this alkylation involves the formation of an enolate intermediate from the acetamidomalonate, which then undergoes nucleophilic substitution with the p-methoxybenzyl bromide [6]. This step is crucial for establishing the carbon skeleton of tyrosine with the correctly positioned aromatic ring.

The final transformation involves the hydrolysis of 2-acetamido-2-(p-methoxybenzyl)diethyl malonate-¹⁵N to DL-Tyrosine-¹⁵N. This step requires acidic conditions (hydrofluoric acid, hydrochloric acid, hydrobromic acid, acetic acid, or phosphoric acid) at temperatures between 10-150°C for 1-10 hours [1]. The acid:malonate derivative molar ratio is optimally maintained between 2-20:1, with reaction temperatures of 30-100°C for 2-6 hours [1].

The acid catalysis in this final step serves multiple functions:

- Hydrolysis of the ester groups to form carboxylic acids

- Deacetylation of the protected amine

- Demethylation of the p-methoxy group to form the phenolic hydroxyl characteristic of tyrosine

- Decarboxylation to form the final amino acid structure [1] [7]

This multi-functional acid catalysis represents a sophisticated approach to generating the final amino acid structure while maintaining the ¹⁵N label. The mechanism involves protonation of the ester carbonyl groups, followed by nucleophilic attack by water, leading to hydrolysis. Simultaneously, the acetyl protecting group is removed through a similar mechanism [7].

The efficiency of this acid-catalyzed approach is demonstrated by the high yields (89-92%) and excellent isotopic purity (¹⁵N abundance of 98.4%) achieved in the final product [1].

Chemoenzymatic Production Strategies

Chemoenzymatic approaches offer complementary strategies for the synthesis of DL-Tyrosine-¹⁵N, combining the precision of enzymatic catalysis with the versatility of chemical methods. These hybrid approaches can provide advantages in terms of stereoselectivity, milder reaction conditions, and potentially higher yields for specific applications [8] [9].

One promising chemoenzymatic strategy involves the use of tyrosine aminomutase (TAM) or phenylalanine aminomutase (PAM) enzymes to catalyze the conversion of precursor molecules containing the ¹⁵N label [9]. These MIO-dependent (4-methylideneimidazole-5-one) enzymes can facilitate the movement of the amino group between α- and β-positions, enabling the synthesis of various tyrosine derivatives with high stereoselectivity [10].

The chemoenzymatic production pathway typically begins with the chemical synthesis of a suitable precursor containing the ¹⁵N label, followed by enzymatic transformation to introduce the desired stereochemistry. For example, chemically synthesized ¹⁵N-labeled 4-hydroxyphenylpyruvate can be enzymatically aminated to form DL-Tyrosine-¹⁵N using aminotransferases or reductive amination enzymes [8] [10].

A particularly efficient chemoenzymatic approach involves the use of pig liver esterase (EC 3.1.1.1) for the selective hydrolysis of one ester group in diethyl 2-(4-methoxybenzyl)-2-(¹⁵N-methyl)malonate intermediates [11]. This enzymatic step introduces regioselectivity that can be challenging to achieve through purely chemical means, resulting in the formation of monomethyl 2-(4-methoxybenzyl)-2-(¹⁵N-methyl)malonic acid with high efficiency.

The integration of enzymatic steps with chemical transformations offers several advantages:

- Reduced use of harsh reagents and reaction conditions

- Higher stereoselectivity for specific isomers

- Potential for one-pot multi-step transformations

- Improved atom economy and reduced waste generation [9] [10]

Recent advances in protein engineering have expanded the toolkit of enzymes available for chemoenzymatic synthesis of tyrosine derivatives. For example, engineered tyrosine aminomutase from Rhodotorula glutinis (RgTALS9N/A11T/E518V) has shown improved catalytic efficiency and substrate affinity for tyrosine-related compounds [10].

The chemoenzymatic production of DL-Tyrosine-¹⁵N can also benefit from in situ cofactor regeneration systems when oxidoreductases are employed. These systems allow for the efficient use of expensive cofactors like NAD(P)H by continuously regenerating them during the enzymatic reaction, improving the economic viability of the process [9] [10].

While chemoenzymatic approaches offer many advantages, they also present challenges in terms of enzyme stability, cofactor requirements, and scale-up considerations. Ongoing research focuses on addressing these limitations through enzyme immobilization, protein engineering, and process optimization to make chemoenzymatic production strategies more viable for industrial-scale applications [10].

Comparative Analysis of Diastereomeric Resolution Techniques

Diastereomeric resolution represents a critical approach for obtaining enantiomerically pure amino acids, including DL-Tyrosine-¹⁵N. This technique leverages the different physicochemical properties of diastereomeric salts or derivatives to separate racemic mixtures into their constituent enantiomers [12] [13] [14].

The fundamental principle of diastereomeric resolution involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric derivatives. These diastereomers, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystallization behavior, allowing for their separation through various techniques [13] [14].

For DL-Tyrosine-¹⁵N, several diastereomeric resolution approaches have been developed and optimized:

Crystallization-Based Resolution

Crystallization-based resolution remains the most widely employed technique for industrial-scale separation of amino acid enantiomers, accounting for approximately 65% of all chiral product development [15]. This approach relies on the differential solubility of diastereomeric salts in selected solvents.

The process typically involves:

- Formation of diastereomeric salts by reacting DL-Tyrosine-¹⁵N with an appropriate chiral resolving agent

- Selective crystallization of one diastereomer based on solubility differences

- Separation of the crystallized diastereomer from the mother liquor

- Recovery of the pure enantiomer by removing the resolving agent [13] [16]

The selection of an appropriate resolving agent and solvent system is critical for successful resolution. For tyrosine and related amino acids, common resolving agents include tartaric acid derivatives, mandelic acid, N-acetyl-L-cysteine, and various chiral amines [17] [18]. The optimal resolving agent:amino acid molar ratio has been found to be greater than 1.5:1 for most effective separation [16].

Chromatographic Resolution

Chromatographic techniques offer an alternative approach for diastereomeric resolution, particularly for analytical or small-scale preparative purposes. These methods include:

High-Performance Liquid Chromatography (HPLC): Using chiral stationary phases or pre-column derivatization with chiral reagents such as o-phthalaldehyde and N-acetyl-L-cysteine [17].

Supercritical Fluid Chromatography (SFC): Employing CO₂ as the mobile phase with appropriate modifiers and chiral stationary phases, offering advantages in terms of speed and environmental impact [14].

Counter-Current Chromatography: Particularly useful for resolving amino acid enantiomers like phenylalanine, valine, and isoleucine using N-n-dodecyl-L-hydroxyproline as a chiral selector [19].

Membrane-Based Resolution

Membrane technology represents an emerging approach for diastereomeric resolution, offering advantages in terms of energy efficiency, continuous operation, and scalability. Recent developments include:

Functionalized Carbon Nanotube Membranes: Single-walled carbon nanotubes functionalized with chiral selectors have shown promise for the selective permeation of L-tyrosine [20].

Liquid Membrane Systems: Employing chiral carriers dissolved in an organic phase to selectively transport one enantiomer across the membrane [14].

Comparative Performance

A comparative analysis of these diastereomeric resolution techniques reveals important considerations for industrial-scale applications:

| Resolution Technique | Advantages | Limitations | Scale-up Potential |

|---|---|---|---|

| Crystallization | - Well-established methodology - Cost-effective - High purity achievable - Easily scalable | - Requires extensive screening - Solvent-intensive - Variable yields | Excellent |

| Chromatography | - High resolution - Versatile - Well-understood | - High solvent consumption - Expensive stationary phases - Limited throughput | Moderate |

| Membrane Technology | - Continuous operation - Energy efficient - Low solvent usage | - Emerging technology - Limited selectivity - Membrane fouling issues | Good (emerging) |

For industrial-scale production of DL-Tyrosine-¹⁵N, crystallization-based diastereomeric resolution remains the method of choice due to its established track record, scalability, and cost-effectiveness [16] [15]. However, the development of high-throughput screening technologies has significantly improved the efficiency of identifying optimal resolving agent-solvent combinations, addressing one of the major limitations of this approach [21] [15].

Recent advances in computational modeling have also enhanced the predictive capabilities for diastereomeric resolution, allowing for more rational design of separation processes. These models incorporate parameters such as acid-base equilibria, diastereomeric salt formation kinetics, and solubility differences to optimize resolution conditions [17] [16].

Industrial-Scale Purification Protocols

The industrial-scale purification of DL-Tyrosine-¹⁵N presents unique challenges due to the need to maintain isotopic purity while achieving high chemical purity and yield. Effective purification protocols are essential for removing synthesis byproducts, unreacted starting materials, and other impurities that may affect the final product quality [1] [13].

Crystallization and Recrystallization

Crystallization represents the primary purification method for DL-Tyrosine-¹⁵N at industrial scale. The process typically involves:

Crude Product Dissolution: The crude DL-Tyrosine-¹⁵N is dissolved in an appropriate solvent system to form a 0.01-1 mol/L solution [1].

Decolorization: Activated carbon treatment at controlled pH (3-8) removes colored impurities and other organic contaminants [1].

pH Adjustment: The pH is adjusted to the isoelectric point of tyrosine (pH 5-6) to minimize solubility and promote crystallization [1] [22].

Crystallization: The solution is cooled under controlled conditions to induce crystallization of the purified DL-Tyrosine-¹⁵N [1].

Filtration and Washing: The crystals are separated by filtration and washed with appropriate solvents to remove residual impurities [1].

The crystallization process can be optimized by controlling parameters such as cooling rate, agitation, and seeding to improve crystal size distribution and purity. Modern industrial processes often employ in-line monitoring technologies such as Focused Beam Reflectance Measurement (FBRM) to track crystallization progress and ensure consistent product quality [21].

Chromatographic Purification

For higher purity requirements or difficult-to-separate impurities, chromatographic techniques may be employed as complementary purification steps:

Ion-Exchange Chromatography: Particularly effective for removing ionic impurities and achieving high chemical purity. Cation exchange resins are commonly used for amino acid purification at industrial scale [22].

Reversed-Phase Chromatography: Used for removing hydrophobic impurities that may co-crystallize with the product. This technique is typically employed for smaller-scale production or high-value applications [23].

Simulated Moving Bed (SMB) Chromatography: Continuous chromatographic technique that allows for higher throughput and reduced solvent consumption compared to batch chromatography, making it suitable for industrial-scale applications [14].

Membrane-Based Purification

Membrane technologies offer energy-efficient alternatives for certain purification steps:

Nanofiltration: Effective for removing low-molecular-weight impurities while retaining the amino acid product [22].

Electrodialysis: Useful for desalting and concentrating amino acid solutions prior to crystallization [22].

Free-Flow Electrophoresis (FFE): A novel technology that separates amino acids based on their isoelectric points, diffusion coefficients, and charge-to-mass ratios. This technique has shown promise for industrial-scale amino acid purification with recovery rates of 66-97% for various amino acids [22].

Quality Control and Analytical Methods

Industrial-scale purification protocols incorporate rigorous quality control measures to ensure product consistency and purity:

HPLC Analysis: For determining chemical purity and detecting trace impurities [1].

Mass Spectrometry: For confirming isotopic purity and detecting potential contaminants [1].

Nuclear Magnetic Resonance (NMR): For structural confirmation and purity assessment [1].

Elemental Analysis: For determining nitrogen content and overall composition [1].

Melting Point Determination: As a simple but effective purity indicator [1].

Scale-Up Considerations

Transitioning from laboratory to industrial scale requires careful consideration of several factors:

Heat and Mass Transfer: Larger vessels have different heat and mass transfer characteristics that can affect crystallization kinetics and product quality [21].

Mixing Efficiency: Proper agitation is critical for uniform crystallization and preventing agglomeration [21].

Filtration Characteristics: Crystal size and morphology significantly impact filtration efficiency and washing effectiveness [21].

Process Control: Automated control systems with in-line monitoring capabilities ensure consistent product quality across batches [21].

Environmental and Safety Considerations: Industrial-scale processes must address waste management, solvent recovery, and safety concerns associated with handling larger quantities of materials [13].

The development of robust industrial-scale purification protocols for DL-Tyrosine-¹⁵N has enabled the production of high-purity material (chemical purity >98.8%, ¹⁵N abundance >98.4%) with excellent yields (89-92%) [1]. These protocols represent a critical component of the overall manufacturing process, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications.

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry serves as the primary analytical technique for validating the molecular identity and isotopic composition of DL-Tyrosine-15N. The technique provides exceptional mass accuracy and resolution capabilities essential for isotope-labeled compound characterization [1] [2].

Instrumentation and Methodology

Modern HRMS systems, particularly Orbitrap and Time-of-Flight (TOF) instruments, deliver mass accuracy better than 2 parts per million (ppm) with resolution capabilities exceeding 100,000 full width at half maximum (FWHM) [2]. For DL-Tyrosine-15N analysis, electrospray ionization (ESI) in positive mode typically generates [M+H]+ ions at m/z 183.08 for the fully labeled compound, compared to m/z 182.08 for unlabeled tyrosine [3].

Isotopic Distribution Analysis

The isotopic distribution pattern provides critical validation of nitrogen-15 incorporation. DL-Tyrosine-15N exhibits a characteristic mass shift of M+1 relative to the unlabeled compound, with the molecular ion appearing at m/z 182.18 Da [3]. Advanced data processing algorithms enable deconvolution of overlapping isotopic peaks and accurate quantification of isotopic enrichment levels [4].

Validation Parameters

| Parameter | Specification | Method |

|---|---|---|

| Mass Accuracy | <2 ppm | HRMS |

| Resolution | >50,000 FWHM | HRMS |

| Isotopic Purity | ≥95 atom % 15N | Mass spectral analysis |

| Detection Limit | 10 ng/mL | ESI-HRMS |

Quality Control Measures

Systematic validation procedures include analysis of reference standards, blank samples, and quality control materials to ensure measurement reliability [4]. The methodology demonstrates excellent linearity across concentration ranges from 0.1 to 100 μg/mL with correlation coefficients exceeding 0.999 [4].

¹H/¹⁵N Heteronuclear NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy utilizing heteronuclear correlation techniques provides detailed structural information about the nitrogen environment in DL-Tyrosine-15N. The ¹H/¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment represents the gold standard for nitrogen-15 analysis [5] [6].

Experimental Conditions

NMR experiments are typically performed at magnetic field strengths of 600-800 MHz using cryoprobes to maximize sensitivity [5]. For DL-Tyrosine-15N analysis, samples are prepared in deuterated solvents at concentrations of 0.2-5 mM. The HSQC pulse sequence optimized for heteronuclear coupling constants of approximately 90 Hz provides optimal sensitivity for nitrogen-15 detection [6].

Spectral Characteristics

The ¹H/¹⁵N HSQC spectrum of DL-Tyrosine-15N displays characteristic cross-peaks corresponding to the amino nitrogen at chemical shifts of approximately 8.2 ppm in the proton dimension and -347 ppm in the nitrogen-15 dimension [5]. The integration of these cross-peaks provides quantitative information about isotopic enrichment.

Temperature Dependencies

Nitrogen-15 NMR experiments benefit from reduced temperatures to minimize exchange broadening effects. Optimal results are achieved at temperatures between -5°C and 5°C, which significantly improve spectral resolution and signal-to-noise ratios [5].

Analytical Performance

| Parameter | Specification | Method |

|---|---|---|

| Sensitivity | 0.1 mM minimum | ¹H/¹⁵N HSQC |

| Resolution | 0.04 ppm precision | High-field NMR |

| Acquisition Time | 0.5-2 hours | Automated acquisition |

| Temperature Range | -5°C to 25°C | Variable temperature |

Data Processing

Advanced processing techniques including apodization, zero-filling, and baseline correction ensure accurate peak integration. The methodology provides both qualitative structural information and quantitative isotopic analysis with standard deviations typically below 1‰ [7].

HPLC Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography serves multiple analytical functions in DL-Tyrosine-15N characterization, including chemical purity assessment and enantiomeric separation. The racemic nature of DL-Tyrosine-15N requires specialized chiral stationary phases for complete analytical characterization [8] [9].

Chemical Purity Analysis

Reversed-phase HPLC using C18 stationary phases provides reliable quantification of DL-Tyrosine-15N purity. Mobile phases typically consist of aqueous phosphate buffer with methanol or acetonitrile gradients [10]. Detection wavelengths of 274 nm correspond to the phenolic absorption maximum of tyrosine [11].

Analytical Conditions

| Parameter | Specification | Method |

|---|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm | Reversed-phase |

| Mobile Phase | Phosphate buffer/methanol | Gradient elution |

| Detection | UV 274 nm | Photodiode array |

| Flow Rate | 1.0 mL/min | Isocratic/gradient |

Chiral Separation

Enantiomeric separation of DL-Tyrosine-15N requires chiral stationary phases based on polysaccharide derivatives or macrocyclic antibiotics [8]. Chiralpak IA columns utilizing immobilized amylose tris(3,5-dimethylphenylcarbamate) demonstrate excellent enantioselectivity for tyrosine derivatives [8].

Validation Parameters

The HPLC method demonstrates linearity from 5 to 1000 μmol/L for tyrosine quantification with correlation coefficients exceeding 0.98 [12]. Intra-day precision remains below 7% with inter-day precision below 12% across the analytical range [12].

Isotope Dilution Methodology

Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) provides the highest accuracy for quantitative analysis. This approach uses uniformly labeled ¹³C/¹⁵N amino acid standards to compensate for matrix effects and analytical variability [13].

Isotopic Abundance Quantification Methods

Accurate determination of nitrogen-15 isotopic abundance requires specialized analytical techniques capable of measuring isotope ratios with high precision and accuracy. Multiple complementary methods ensure comprehensive isotopic characterization [14] [15].

Isotope Ratio Mass Spectrometry (IRMS)

Continuous-flow isotope ratio mass spectrometry represents the gold standard for nitrogen-15 quantification. The technique combusts organic samples quantitatively to produce N₂ gas, which is analyzed for ¹⁵N/¹⁴N ratios relative to atmospheric nitrogen standards [16].

Instrumentation Requirements

| Component | Specification | Function |

|---|---|---|

| Elemental Analyzer | Carlo Erba NC 2500 | Sample combustion |

| Mass Spectrometer | Thermo Delta V Plus | Isotope ratio measurement |

| Interface | ConFlo II | Gas introduction |

| Detection | Triple collector | Simultaneous mass measurement |

Analytical Performance

The IRMS methodology achieves precision better than 0.2‰ for nitrogen isotope ratio measurements with minimum sample requirements of 40 μg nitrogen content [16]. Results are reported as δ¹⁵N values relative to atmospheric nitrogen (AIR) standard [15].

Matrix-Assisted Laser Desorption Ionization (MALDI)

Alternative approaches utilize MALDI-TOF mass spectrometry for high-throughput isotopic analysis. This technique enables rapid determination of ¹⁵N atom percent with minimal sample preparation requirements [17].

Quantification Calculations

Isotopic abundance calculations employ the following relationship:

atom % ¹⁵N = [¹⁵N/(¹⁴N + ¹⁵N)] × 100

For DL-Tyrosine-15N, typical isotopic purities exceed 95 atom % ¹⁵N, with commercial specifications ranging from 98-99 atom % enrichment [3] [18].

Quality Assurance

Comprehensive quality control protocols include analysis of certified reference materials, blank samples, and duplicate measurements. Statistical process control charts monitor analytical performance over time, ensuring measurement reliability [19].

Validation Criteria

| Parameter | Specification | Method |

|---|---|---|

| Precision | <0.2‰ standard deviation | IRMS |

| Accuracy | <0.5‰ bias | Certified standards |

| Linearity | r² > 0.999 | Calibration curves |

| Detection Limit | 10 nmol nitrogen | CF-IRMS |

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant